molecular formula C16H16ClN3O4S B11995646 1-(3-Chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine

1-(3-Chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine

Cat. No.: B11995646
M. Wt: 381.8 g/mol
InChI Key: VGGVZJWRXYIXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group and a nitrophenylsulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 3-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 3-chlorophenylamine reacts with 3-nitrobenzenesulfonyl chloride to form the desired product through a nucleophilic substitution mechanism.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Research: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-4-(phenylsulfonyl)piperazine: This compound lacks the nitro group, which may result in different chemical and biological properties.

    1-(3-Nitrophenyl)-4-(phenylsulfonyl)piperazine: This compound lacks the chloro group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in the presence of both the chlorophenyl and nitrophenylsulfonyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H16ClN3O4S/c17-13-3-1-4-14(11-13)18-7-9-19(10-8-18)25(23,24)16-6-2-5-15(12-16)20(21)22/h1-6,11-12H,7-10H2

InChI Key

VGGVZJWRXYIXQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.